molecular formula C40H35NO B11516664 (2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B11516664
M. Wt: 545.7 g/mol
InChI Key: FDJODRHECRWNNF-SOYKGTTHSA-N
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Description

quinoline-based chalcone , belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with a phenyl ring and a propenone side chain. This particular compound features a quinoline ring fused to the chalcone backbone, making it structurally unique.

Preparation Methods

Synthetic Routes::

    Claisen-Schmidt Condensation:

Industrial Production::
  • Industrial-scale production typically involves modifications of the synthetic routes mentioned above.
  • Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation: The chalcone moiety can undergo oxidation, leading to the formation of dihydrochalcones or flavonoids.

    Reduction: Reduction of the α,β-unsaturated ketone results in the corresponding saturated ketone.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Cyclization: Formation of the quinoline ring involves intramolecular cyclization.

Common Reagents and Conditions::

    Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃) or Friedel-Crafts reagents.

    Cyclization: Acidic conditions (e.g., sulfuric acid).

Major Products::
  • The target compound itself is a significant product.
  • By modifying reaction conditions, various derivatives can be obtained.

Scientific Research Applications

    Chemistry: Quinoline-based chalcones serve as versatile intermediates for synthesizing other bioactive compounds.

    Biology: These compounds exhibit antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research explores their potential as anticancer agents, antimalarials, and antivirals.

    Industry: Quinoline-based chalcones find applications in dye synthesis and material science.

Mechanism of Action

    Targets: The compound interacts with enzymes, receptors, or cellular components.

    Pathways: It may modulate signaling pathways (e.g., MAPK, NF-κB) or affect gene expression.

Comparison with Similar Compounds

    Uniqueness: The fusion of quinoline and chalcone motifs sets it apart.

    Similar Compounds: Other chalcones, quinolines, and their hybrids.

Remember, “(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one” holds promise in both research and practical applications

Properties

Molecular Formula

C40H35NO

Molecular Weight

545.7 g/mol

IUPAC Name

(E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+

InChI Key

FDJODRHECRWNNF-SOYKGTTHSA-N

Isomeric SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=CC=C6)(C)C

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=CC=C6)(C)C

Origin of Product

United States

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